molecular formula C24H28FN3O3 B12167379 N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12167379
M. Wt: 425.5 g/mol
InChI Key: FNBCZBDUPLJIIX-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a fluorobenzyl group, and an indole moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the fluorobenzyl group. The indole moiety is then synthesized and attached to the piperidine ring. The final step involves the formation of the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • N-(3, 4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • N-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness

N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C24H28FN3O3

Molecular Weight

425.5 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-5,6-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C24H28FN3O3/c1-27-20-14-23(31-3)22(30-2)13-17(20)12-21(27)24(29)26-19-8-10-28(11-9-19)15-16-4-6-18(25)7-5-16/h4-7,12-14,19H,8-11,15H2,1-3H3,(H,26,29)

InChI Key

FNBCZBDUPLJIIX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)NC3CCN(CC3)CC4=CC=C(C=C4)F)OC)OC

Origin of Product

United States

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